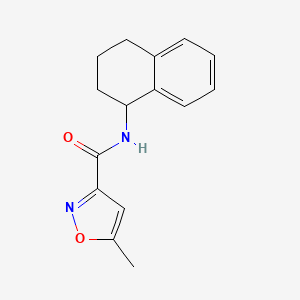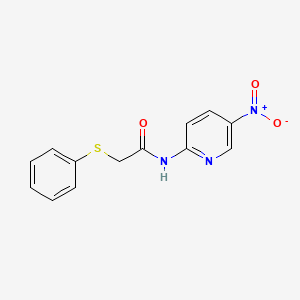![molecular formula C15H18Cl2N2O B4181905 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-phenylpiperazine](/img/structure/B4181905.png)
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-phenylpiperazine
Übersicht
Beschreibung
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-phenylpiperazine, commonly known as MK-212, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of scientific research due to its potential pharmacological properties.
Wissenschaftliche Forschungsanwendungen
MK-212 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been investigated for its potential use in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
Wirkmechanismus
The exact mechanism of action of MK-212 is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action is thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
MK-212 has been shown to modulate the levels of various neurotransmitters such as serotonin, dopamine, and noradrenaline in the brain. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
MK-212 has several advantages for lab experiments. It is readily available and can be synthesized in high yield. It is also relatively stable and can be stored for extended periods. However, its low solubility in water can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MK-212. One area of research could be the investigation of its potential use in the treatment of anxiety and depression in humans. Another area of interest could be the development of novel derivatives of MK-212 with improved pharmacological properties. Additionally, the study of the molecular mechanisms underlying its pharmacological effects could provide valuable insights into the development of new drugs for various neurological disorders.
Conclusion
In conclusion, MK-212 is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models and has been investigated for its potential use in the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Eigenschaften
IUPAC Name |
(2,2-dichloro-1-methylcyclopropyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O/c1-14(11-15(14,16)17)13(20)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKSHKNQLHGGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790712 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B4181828.png)


![1-(3-ethoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4181858.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide](/img/structure/B4181873.png)
![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4181877.png)
![N-[3-(acetylamino)phenyl]-3-chloro-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4181883.png)

![1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine](/img/structure/B4181896.png)
![4-[1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-yl]-2-(4-methoxy-3-methylphenyl)pyridine](/img/structure/B4181897.png)
![5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4181904.png)
![N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181910.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B4181911.png)